molecular formula C24H27N5O2 B12410233 TLR7/8 antagonist 1

TLR7/8 antagonist 1

Cat. No.: B12410233
M. Wt: 417.5 g/mol
InChI Key: ZLDNOUHDDANJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7/8 Antagonist 1 is a potent inhibitor of Toll-like receptors 7 and 8, which are key components of the innate immune system. These receptors recognize single-stranded RNA and play a crucial role in the body’s defense against viral infections. This compound is an imidazoquinoline derivative compound that has shown significant potential in modulating immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 Antagonist 1 involves multiple steps, including the formation of the imidazoquinoline core. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazoquinoline structure. The final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 Antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of the imidazoquinoline core, which may have enhanced or reduced activity against TLR7 and TLR8 .

Scientific Research Applications

TLR7/8 Antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

TLR7/8 Antagonist 1 exerts its effects by binding to Toll-like receptors 7 and 8, preventing their activation by single-stranded RNA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. By modulating these pathways, this compound can reduce inflammation and immune responses, making it a valuable therapeutic agent for autoimmune diseases and cancer .

Comparison with Similar Compounds

Uniqueness: TLR7/8 Antagonist 1 is unique in its potent antagonistic activity against both TLR7 and TLR8, making it a valuable tool for studying the dual inhibition of these receptors. Its imidazoquinoline structure allows for various chemical modifications, enabling the development of new derivatives with potentially improved therapeutic properties .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-(2-methylpropyl)imidazo[4,5-c]quinoline-7-carboxylate

InChI

InChI=1S/C24H27N5O2/c1-14(2)10-20-28-21-22(29(20)13-16-6-4-15(12-25)5-7-16)18-9-8-17(24(30)31-3)11-19(18)27-23(21)26/h4-9,11,14H,10,12-13,25H2,1-3H3,(H2,26,27)

InChI Key

ZLDNOUHDDANJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N

Origin of Product

United States

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